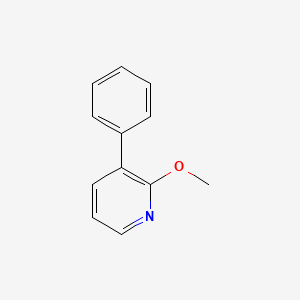

2-Methoxy-3-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-11(8-5-9-13-12)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQVPFXJWOSNOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673500 | |

| Record name | 2-Methoxy-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53698-45-6 | |

| Record name | 2-Methoxy-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 3 Phenylpyridine and Its Analogs

Regioselective Synthesis Approaches to 2-Methoxy-3-phenylpyridine

Regioselective synthesis, which controls the position of chemical bond formation, is crucial for preparing specific isomers like this compound.

Organometallic Reagent-Mediated Transformations (e.g., Phenyllithium (B1222949) Addition to 3-Methoxypyridine)

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to synthesize biaryl compounds, including phenylpyridines. libretexts.orgorganic-chemistry.org These reactions typically involve an organic halide or triflate and an organometallic coupling partner. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com It is a versatile method for creating C-C bonds to produce biaryl compounds, styrenes, and conjugated systems. libretexts.orgyoutube.com The general mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com For the synthesis of a this compound, a plausible route would be the coupling of a 3-halopyridine derivative (e.g., 3-bromo-2-methoxypyridine) with phenylboronic acid, or conversely, 2-methoxy-3-pyridylboronic acid with a halobenzene. The choice of ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), can be critical, especially when dealing with substrates that have acidic protons, like unprotected nitrogen-rich heterocycles. nih.gov The regioselectivity of Suzuki-Miyaura reactions on polysubstituted pyridines can be influenced by electronic and steric factors, as well as potential chelation effects from substituents like a methoxy (B1213986) group. beilstein-journals.orgnih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide or triflate, catalyzed by palladium or nickel. organic-chemistry.orgwikipedia.org It is known for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms. wikipedia.orgnih.gov The synthesis of unsymmetrical biaryls was an early application of this method. organic-chemistry.org A potential pathway to this compound would involve reacting a 2-methoxy-3-halopyridine with phenylzinc chloride or a 3-pyridylzinc reagent with a halobenzene in the presence of a palladium catalyst. Modern catalysts, such as those with N-heterocyclic carbene (NHC) ligands, have shown high activity, even with less reactive aryl chlorides. nih.gov Ligand choice can also be crucial in Negishi couplings to maintain stereochemistry and improve chemoselectivity. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.org Like other palladium-catalyzed methods, it follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.net A key advantage is the stability of organostannanes to air and moisture, though they are highly toxic. wikipedia.org To synthesize this compound, one could couple a 2-methoxy-3-(trialkylstannyl)pyridine with a halobenzene or a 3-halo-2-methoxypyridine with a phenylstannane derivative, catalyzed by a palladium(0) complex. wikipedia.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., Boronic Acid) | Low toxicity of boron reagents; commercially available reagents. libretexts.org | Can be sensitive to base-sensitive substrates. libretexts.org |

| Negishi | Organozinc | High functional group tolerance; couples various carbon hybridizations. wikipedia.org | Organozinc reagents are sensitive to water and oxygen. libretexts.org |

| Stille | Organotin (Organostannane) | Reagents are stable to air and moisture. wikipedia.org | High toxicity of tin reagents. wikipedia.org |

Grignard Reaction-Based Syntheses

Grignard reagents (organomagnesium halides) are classic organometallic compounds used for C-C bond formation. libretexts.orgyoutube.com They are formed by reacting an organic halide with magnesium metal. libretexts.orgyoutube.com A Grignard reagent, such as phenylmagnesium bromide, can act as a nucleophile, attacking electrophilic centers. youtube.com The synthesis of 2-phenylpyridine (B120327) has been achieved by reacting phenylmagnesium bromide with pyridine (B92270) derivatives. nih.gov For instance, Grignard reagents prepared in situ from iodopyridines have been successfully coupled with pyridylsulfonium salts in a transition-metal-free approach to create bipyridines. nih.gov A plausible Grignard-based synthesis of this compound could involve the reaction of a 2-methoxy-3-halopyridine with phenylmagnesium bromide, or the reaction of a 3-pyridyl Grignard reagent with an appropriate electrophilic phenyl source. Care must be taken to use anhydrous solvents, as Grignard reagents react with protic solvents like water. youtube.com

Multicomponent Condensation Reactions for Methoxy-Phenylpyridine Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the initial components. nih.gov This strategy offers high atom and step economy. nih.gov Various MCRs have been developed for the synthesis of highly substituted pyridine rings. researchgate.netrsc.org For example, chalcone (B49325) derivatives can react with malononitrile (B47326) in the presence of sodium methoxide (B1231860) to yield substituted 2-methoxypyridines. researchgate.net While not a direct synthesis of the parent this compound, these methods are powerful for creating a library of structurally diverse methoxy-phenylpyridine derivatives by varying the initial building blocks. researchgate.netrsc.org The synthesis of pyrazole (B372694) derivatives, another important class of heterocycles, also heavily relies on MCRs, showcasing the broad applicability of this approach in heterocyclic chemistry. nih.govnih.gov

Nucleophilic Substitution Reactions in Substituted Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings. Due to the electron-withdrawing nature of the nitrogen atom, pyridine is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. quimicaorganica.org A leaving group at one of these positions can be displaced by a nucleophile. For instance, a chloropyridine can be converted to a methoxypyridine by reaction with sodium methoxide. google.com While direct nucleophilic substitution at the C3 position is generally slower, it is possible. quimicaorganica.orgntu.edu.sg A recent study demonstrated the C3-amination of 3-methoxypyridine (B1141550) using various amines with a NaH-LiI system, where the methoxy group acts as a leaving group. ntu.edu.sg This indicates that a methoxy group can be both introduced via nucleophilic substitution and act as a leaving group in subsequent functionalization, providing flexible synthetic routes to substituted pyridines.

Optimization of Reaction Conditions for Enhanced Selectivity and Yields

The successful synthesis of this compound and its analogs via cross-coupling reactions is highly contingent on the meticulous optimization of various reaction parameters. Key factors that are systematically varied to enhance product yields and selectivity include the choice of catalyst, ligand, base, solvent system, and reaction temperature.

The Suzuki-Miyaura cross-coupling is a cornerstone for the formation of the biaryl linkage in these compounds, typically involving the reaction of a halopyridine with a phenylboronic acid derivative. For instance, the coupling of 2-bromo-3-methoxypyridine (B21398) with phenylboronic acid is a common strategy. Research has shown that palladium-based catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are highly effective. The choice of ligand is also critical, with phosphine-based ligands like triphenylphosphine (B44618) (PPh₃) and bulky biarylphosphines playing a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

The selection of a suitable base is paramount for the activation of the boronic acid species. Common bases employed include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent system also significantly influences the reaction outcome, with mixtures of an organic solvent (e.g., dioxane, toluene, ethanol) and water often being used to ensure the solubility of both the organic and inorganic reaction components.

A notable advancement in the synthesis of this compound addresses the instability of certain pyridylboronic acids. An acidic Suzuki-Miyaura coupling protocol has been developed that utilizes arylthianthrenium salts. Specifically, the reaction of 3-methoxypyridine-2-thianthrenium BF₄⁻ with phenylboronic acid using [Pd(tBu₃P)₂] as the catalyst in methanol (B129727) with HBF₄ has been reported to produce this compound in an impressive 92% yield. evitachem.com This method circumvents the issue of protodeboronation often encountered with sensitive heteroarylboronic acids under basic conditions. evitachem.com

The following interactive data table summarizes optimized conditions for the Suzuki-Miyaura coupling reaction to produce phenylpyridine derivatives, showcasing the interplay of different parameters to achieve high yields.

| Pyridine Substrate | Boronic Acid Derivative | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 3-Bromo-2-methoxypyridine | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | >85 | evitachem.com |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | None | K₂CO₃ | H₂O | 100 | 95 | researchgate.net |

| 2,3-Dichloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | dppf | K₃PO₄ | DME | 80 | 85 (for 2-chloro-3-phenylpyridine) | |

| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 92 (for 2-amino-3-phenylpyridine) |

Mechanistic Studies of Synthetic Transformations

A detailed understanding of the reaction mechanism is crucial for the rational optimization of synthetic protocols and for controlling selectivity. For the synthesis of this compound via Suzuki-Miyaura coupling, the catalytic cycle involves a sequence of well-defined elementary steps.

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction commences with the active Pd(0) species. The key steps in the catalytic cycle are:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the halopyridine (e.g., 2-bromo-3-methoxypyridine) to the Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) intermediate.

Transmetalation: The subsequent step is transmetalation, where the organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center. This process is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species. The exact nature of the transmetalation intermediate has been a subject of extensive research, with evidence suggesting the involvement of palladium-oxygen-boron linkages. nih.gov Mechanistic studies have revealed the possibility of a dual pathway for transmetalation, one involving a neutral boronic acid complex and another proceeding through an activated boronate complex. nih.gov

Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the diorganopalladium(II) intermediate. In this step, the two organic ligands (the pyridyl and phenyl groups) couple to form the desired this compound product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to enter another catalytic cycle. For this step to occur, the two organic groups must be in a cis orientation on the palladium center.

Kinetic studies on related C-N cross-coupling reactions have indicated that for some systems, the reductive elimination step may not be the rate-determining step. mit.edu

When the pyridine ring contains multiple potential reaction sites, such as in dihalopyridines, the regioselectivity of the cross-coupling reaction becomes a critical consideration. The inherent electronic and steric properties of the pyridine ring, as well as the reaction conditions, play a significant role in determining which site reacts preferentially.

In the case of 2,3-dihalopyridines, the relative reactivity of the C2 and C3 positions towards oxidative addition of the palladium catalyst dictates the initial course of the reaction. Generally, the C2 position of the pyridine ring is more electron-deficient and can be more susceptible to oxidative addition. However, the presence of substituents can significantly alter this preference. For instance, the methoxy group at the 2-position in a hypothetical 2-methoxy-3-halopyridine would influence the electronic environment of the adjacent C3 position.

Studies on the regioselective Suzuki-Miyaura reactions of substituted pyridines have shown that both electronic and steric factors are at play. For example, in the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, a notable chelation effect from an ortho-methoxy group on the phenylboronic acid was observed to influence the selectivity of the reaction. beilstein-journals.orgnih.gov This suggests that coordinating groups on either coupling partner can direct the palladium catalyst to a specific position, thereby controlling the regioselectivity.

Furthermore, the choice of catalyst and ligands can be tuned to favor reaction at a particular site. Bulky ligands, for instance, may sterically hinder the approach of the catalyst to a more crowded position, leading to selective reaction at a less hindered site. The development of orthogonal cross-coupling strategies, where different catalytic systems are used to selectively functionalize different positions on the same molecule, has also been a powerful tool for achieving high regioselectivity in the synthesis of polysubstituted pyridines.

In the context of this compound synthesis starting from a di- or poly-substituted pyridine, careful selection of the starting material and reaction conditions is essential to ensure the desired regiochemical outcome.

Chemical Reactivity and Transformations of 2 Methoxy 3 Phenylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

Electrophilic aromatic substitution (EAS) on the pyridine core is generally sluggish due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring and can be protonated or coordinate to Lewis acids under typical reaction conditions. sciencedaily.com However, the presence of the electron-donating 2-methoxy group serves to activate the pyridine ring towards electrophilic attack.

The directing effects of the substituents are crucial. The 2-methoxy group is an ortho, para-director. In 2-Methoxy-3-phenylpyridine, the ortho-position (C3) is blocked by the phenyl group, making the para-position (C5) the most likely site for electrophilic substitution on the pyridine ring. Conversely, the pyridine ring acts as a deactivating group towards the C3-phenyl substituent. Should substitution occur on the phenyl ring, it would be directed to the ortho- and para-positions of the phenyl group, albeit under more forcing conditions.

For example, the bromination of 2-methoxypyridine (B126380) is known to yield the mono-substituted product, demonstrating the influence of the methoxy (B1213986) group in directing the electrophile. chegg.com

| Reaction | Reagents | Predicted Major Product on Pyridine Ring |

| Nitration | HNO₃, H₂SO₄ | 2-Methoxy-5-nitro-3-phenylpyridine |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-methoxy-3-phenylpyridine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Methoxy-5-acetyl-3-phenylpyridine |

Nucleophilic Aromatic Substitution Reactions on the Pyridine Core

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient rings like pyridine, particularly at the C2 and C4 positions. stackexchange.comechemi.comyoutube.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.comyoutube.com

In this compound, the 2-methoxy group can function as a leaving group, enabling its displacement by strong nucleophiles. This provides a direct route to introduce a variety of functional groups at the C2 position. The reaction can be facilitated by activating the pyridine ring, for instance, by forming an N-methoxypyridinium salt, which makes the ring more electrophilic. oup.com Alternatively, strong base-mediated protocols, such as using n-BuLi or a sodium hydride-iodide composite, have been developed for the efficient amination of methoxypyridines. ntu.edu.sgacs.org

| Nucleophile | Conditions | Product | Reference |

| Secondary Amines (e.g., Piperidine) | NaH, LiI, THF, 60 °C | 2-(Piperidin-1-yl)-3-phenylpyridine | ntu.edu.sg |

| Primary/Secondary Amines | n-BuLi, THF | 2-(Alkylamino)-3-phenylpyridine | acs.org |

| H-phosphinates | Activation to N-methoxypyridinium salt | 2-Pyridylphosphinates | oup.com |

Oxidation and Reduction Chemistry of the Methoxy-Phenylpyridine System

The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide using oxidizing agents like peroxy acids. Pyridine N-oxides are versatile intermediates, as the N-oxide group can alter the electronic properties of the ring, facilitating both electrophilic and nucleophilic substitution reactions at different positions than the parent pyridine.

Reduction of the pyridine ring is a common method for synthesizing piperidines, which are prevalent scaffolds in pharmaceuticals. rsc.orgchemrxiv.org Catalytic hydrogenation of pyridines can be achieved using various transition metal catalysts, often requiring elevated pressures and temperatures, although milder conditions are continuously being developed. rsc.orgnih.gov Rhodium-based catalysts, such as Rhodium on carbon or Rh₂O₃, are particularly effective for this transformation. rsc.orgacs.org The reduction of a related 1-methyl-4-phenyl-2-pyridone system with borane (B79455) in THF has been shown to yield 4-phenylpyridine, indicating that under certain reductive conditions, elimination of the oxygen functionality can occur. acs.org

| Transformation | Reagents/Catalyst | Product Type | Reference |

| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide | General Reaction |

| Pyridine Ring Reduction | H₂, Rh₂O₃, TFE, 5 bar, 40 °C | 2-Methoxy-3-phenylpiperidine | rsc.org |

| Pyridine Ring Reduction | H₂, Rh/C | 2-Methoxy-3-phenylpiperidine | acs.org |

| Pyridone Reduction/Elimination | BH₃, THF | Phenylpyridine | acs.org |

Derivatization via Functional Group Interconversions at Various Positions

The methoxy group at the C2 position is a key site for functional group interconversion. A primary transformation is the cleavage of the methyl-oxygen bond (demethylation) to yield the corresponding 2-pyridone derivative, 3-phenyl-2(1H)-pyridone. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as HBr or HI. masterorganicchemistry.com The mechanism of BBr₃-mediated ether cleavage is complex but highly effective for aryl methyl ethers. nih.govnih.govresearchgate.net The resulting 2-pyridone exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form and is a valuable intermediate for further synthesis.

| Reaction | Reagents | Product | Reference |

| O-Demethylation | BBr₃, CH₂Cl₂ | 3-Phenyl-2(1H)-pyridone | nih.gov |

| O-Demethylation | conc. HBr, heat | 3-Phenyl-2(1H)-pyridone | masterorganicchemistry.com |

Rearrangement Reactions Involving the Methoxy and Phenyl Substituents

Rearrangement reactions provide pathways to profoundly alter the heterocyclic core. The Dimroth rearrangement is a notable example applicable to N-heterocycles, involving the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org In a typical sequence, a pyridine derivative might undergo ring opening to an acyclic intermediate, followed by rotation and re-cyclization to afford an isomerized heterocycle. tandfonline.comtandfonline.com For instance, certain substituted pyrimidines can be converted to pyridines via a Dimroth rearrangement, highlighting its potential in skeletal editing. chinesechemsoc.orgberkeley.edunih.gov While a direct Dimroth rearrangement of this compound is not standard, its derivatives, particularly those formed from nucleophilic attack (e.g., 2-imino-pyridines), could potentially undergo this transformation.

Metal-Mediated Transformations and Catalysis Utilizing this compound as a Substrate

Metal-mediated reactions, particularly those involving C-H activation, are powerful tools for the regioselective functionalization of aromatic and heteroaromatic rings. Directed ortho-metalation (DoM) is a key strategy where a substituent directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. organic-chemistry.orgwikipedia.org

In this compound, two directing groups are present: the pyridine nitrogen and the 2-methoxy group.

Pyridine Nitrogen as a Directing Group: The lone pair on the pyridine nitrogen can coordinate to the metal, directing C-H activation to the ortho-position of the 3-phenyl substituent (the C2' position). This has been demonstrated in the C-H activation of 2-phenylpyridine (B120327) with various metal catalysts. nih.gov

Methoxy Group as a Directing Group: The methoxy group is a well-established directing group for ortho-lithiation. organic-chemistry.orgwikipedia.org However, in this molecule, the C3 position is already substituted. Metalation at the C6 position of the pyridine ring has been achieved in 2-methoxypyridine using catalyzed metalation protocols. acs.org

These metalated intermediates can be trapped with a wide range of electrophiles, allowing for the synthesis of highly substituted derivatives.

| Directing Group | Reagent | Site of Metalation | Potential Subsequent Reaction | Reference |

| Pyridine Nitrogen | n-BuLi | C2' of Phenyl Ring | Reaction with electrophiles (e.g., R-X, CO₂) | wikipedia.orgnih.gov |

| Methoxy Group | LDA/catalyst | C6 of Pyridine Ring | Reaction with electrophiles (e.g., silylation) | acs.org |

Pyridine Core Skeletal Editing and Fused Heterocycle Formation via this compound Precursors

Skeletal editing represents a cutting-edge area of synthesis where atoms within a ring's framework are inserted, deleted, or swapped, enabling rapid diversification of molecular scaffolds. sciencedaily.com This goes beyond peripheral functionalization by cleaving and reforming robust bonds within the core. sciencedaily.com

Recent strategies have been developed for the conversion of pyridines into other aromatic systems. researchgate.net One approach involves the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism. researchgate.netresearchgate.net For example, pyridinium (B92312) salts can be ring-opened by nucleophiles like secondary amines to form Zincke imine intermediates, which can be functionalized and then re-closed via 6π-electrocyclization. researchgate.net Such strategies could potentially transform this compound into a different carbocyclic or heterocyclic system.

Furthermore, by introducing functional groups at positions C4 and C5 through methods like metalation, subsequent intramolecular cyclization reactions can be designed to construct fused heterocyclic systems, such as thienopyridines or furopyridines.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Methoxy-3-phenylpyridine by providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct protons in the molecule. The aromatic protons on the pyridine (B92270) and phenyl rings typically appear in the downfield region, generally between δ 7.0 and 8.6 ppm, due to the deshielding effects of the aromatic ring currents. The methoxy (B1213986) group protons are observed as a sharp singlet further upfield, characteristically around δ 3.8-4.0 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum will show distinct signals for each unique carbon atom. The carbon atoms of the aromatic rings resonate in the δ 110-160 ppm range. The carbon atom attached to the nitrogen (C2) and the carbon bearing the methoxy group are typically found at the lower end of this range. The carbon of the methoxy group itself appears as a distinct signal in the upfield region, usually around δ 55 ppm. rsc.orgdocbrown.info

The specific chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy group will shield adjacent carbons, causing them to appear at a higher field (lower ppm), while the phenyl group's anisotropic effect will influence the shifts of the pyridine ring carbons.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule. uvic.calibretexts.orgyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of adjacent protons on the pyridine and phenyl rings, helping to trace the spin systems of each aromatic ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. uvic.calibretexts.orgyoutube.comsdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of carbon resonances based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. uvic.calibretexts.orgyoutube.com For this compound, HMBC is crucial for establishing the connection between the phenyl and pyridine rings, as it would show a correlation between the protons on one ring and the carbons of the other at their point of connection. It would also confirm the position of the methoxy group by showing a correlation between the methoxy protons and the C2 carbon of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) provides the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula. mdpi.comnih.gov For this compound (C₁₂H₁₁NO), the expected exact mass can be calculated and compared to the experimental value, typically with a very high degree of accuracy (within a few parts per million).

ESI-MS can also provide structural information through fragmentation analysis (MS/MS). nih.govnih.gov By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic pattern of daughter ions is produced. The fragmentation pathways often involve the cleavage of the methoxy group or the bond between the two aromatic rings, providing further confirmation of the molecule's structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies. researchgate.netnist.gov

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methoxy group appears in the 2850-2960 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the pyridine and phenyl rings give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region.

C-O stretching: A strong absorption band corresponding to the C-O stretching of the methoxy group is expected in the region of 1200-1250 cm⁻¹ (for the asymmetric stretch) and near 1020-1050 cm⁻¹ (for the symmetric stretch).

Out-of-plane C-H bending: The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region of the spectrum.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. researchgate.netkrossing-group.demdpi.comnih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the relative orientation of the phenyl and pyridine rings. The dihedral angle between the two rings is a key structural parameter, indicating the degree of twisting around the C-C bond that connects them. This angle is a result of the balance between steric hindrance from the ortho-protons and the methoxy group, and the electronic effects that favor planarity for extended π-conjugation. The analysis also provides details about the crystal packing, including any intermolecular interactions such as π-π stacking or C-H···π interactions that stabilize the crystal lattice. researchgate.net

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment (if applicable)

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful techniques for the determination of the absolute configuration of chiral molecules. These methods rely on the differential absorption of left and right circularly polarized light by a chiral sample. For a molecule to be studied by ECD or VCD, it must be chiral, meaning it is non-superimposable on its mirror image.

In the case of the parent compound, this compound, the molecule is achiral. It does not possess a stereocenter, and there is no restricted rotation that would lead to atropisomerism, which is a type of chirality arising from hindered rotation around a single bond. The structure of this compound is planar with respect to the pyridine and phenyl rings, and it possesses a plane of symmetry.

Consequently, this compound does not exist as a pair of enantiomers, and as such, it will not exhibit an ECD or VCD spectrum. Therefore, the application of chiroptical spectroscopy for the assignment of absolute configuration is not applicable to this compound itself.

Computational and Theoretical Investigations of 2 Methoxy 3 Phenylpyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to exploring the electronic characteristics of 2-Methoxy-3-phenylpyridine. These calculations provide a detailed picture of electron distribution and energy levels, which are crucial for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized molecular geometry and various electronic properties. For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation of the molecule.

These calculations yield optimized structural parameters, including bond lengths, bond angles, and dihedral angles. While specific experimental or calculated data for this compound is not available in the cited literature, studies on similar substituted phenylpyridine derivatives demonstrate the utility of this approach. For instance, DFT has been used to confirm the molecular structures of other substituted dihydropyridines and quinolines. bohrium.comchemrxiv.org In a hypothetical DFT study of this compound, the key geometric parameters would be tabulated to describe its three-dimensional structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP) (Note: The following data is illustrative and not based on a specific published study on this compound.)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-O(methoxy) | ~1.36 Å |

| C3-C(phenyl) | ~1.49 Å | |

| N1-C2 | ~1.34 Å | |

| C5-C6 | ~1.39 Å | |

| Bond Angle | N1-C2-C3 | ~123° |

| C2-C3-C4 | ~118° | |

| C2-O-C(methyl) | ~118° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. bas.bg

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bas.bg For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient areas. This information helps predict how the molecule will interact with other reagents. Studies on related pyridine (B92270) derivatives show that such analyses are crucial for understanding electronic transitions and stability. bohrium.comnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: The following data is illustrative and not based on a specific published study on this compound.)

| Property | Value (eV) |

|---|---|

| E_HOMO | -6.20 |

| E_LUMO | -1.15 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich, attractive to electrophiles) and blue indicates positive potential (electron-poor, attractive to nucleophiles). acs.org

For this compound, an MEP analysis would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for electrophilic attack or protonation. nih.gov The oxygen atom of the methoxy (B1213986) group would also exhibit negative potential. nih.gov Positive potential regions would likely be found around the hydrogen atoms of the pyridine and phenyl rings. Such maps provide a clear, qualitative picture of the molecule's reactive sites. researchgate.netacs.org

Reactivity Descriptors and Prediction of Reaction Pathways

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.netnih.gov It is used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. bas.bg

The condensed Fukui functions (f_k^+, f_k^-, f_k^0) are calculated for each atom (k) in the molecule:

f_k^+ : For nucleophilic attack (measures reactivity when gaining an electron).

f_k^- : For electrophilic attack (measures reactivity when losing an electron).

f_k^0 : For radical attack.

The site with the highest value for a particular Fukui function is predicted to be the most reactive for that type of attack. nih.gov For this compound, calculating these indices would pinpoint which atoms on the pyridine and phenyl rings are most susceptible to attack, providing a more detailed reactivity map than MEP alone.

Table 3: Hypothetical Condensed Fukui Function Values for Selected Atoms of this compound (Note: The following data is illustrative and not based on a specific published study on this compound. Higher values indicate greater reactivity for the given attack type.)

| Atom | f_k^+ (Nucleophilic Attack) | f_k^- (Electrophilic Attack) |

|---|---|---|

| N1 | 0.085 | 0.150 |

| C2 | 0.130 | 0.050 |

| C3 | 0.040 | 0.090 |

| C4 | 0.110 | 0.065 |

| C5 | 0.055 | 0.115 |

| C6 | 0.125 | 0.070 |

Chemical Hardness (η) : Defined as η = (E_LUMO - E_HOMO) / 2. It measures the resistance of a molecule to a change in its electron configuration. Molecules with high hardness are less reactive.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). High softness indicates high reactivity.

Electronegativity (χ) : Defined as χ = -(E_HOMO + E_LUMO) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : Defined as ω = μ²/2η (where μ is the electronic chemical potential, μ ≈ -χ). This index quantifies the ability of a molecule to act as an electrophile. bas.bg

Table 4: Hypothetical Global Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on a specific published study on this compound.)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.525 |

| Chemical Softness (S) | 1 / η | 0.396 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.675 |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-C single bond connecting the pyridine and phenyl rings, as well as the rotation of the methoxy group. Conformational analysis aims to identify the most stable arrangement of atoms in the molecule, which corresponds to the global minimum on the potential energy surface.

A hypothetical molecular dynamics simulation would likely show fluctuations around a low-energy conformation where the phenyl and pyridine rings are twisted with respect to each other. The methoxy group would also exhibit rotational motion, with certain orientations being more populated due to electronic and steric effects. Such simulations can be performed using various force fields, such as AMBER or GROMOS, and the resulting trajectories can be analyzed to determine average structural parameters, root-mean-square fluctuations, and the free energy landscape associated with conformational changes. arxiv.orgnih.govaps.orgnih.gov

Thermochemical Properties and Stability Analysis

The thermochemical properties of this compound, such as its enthalpy of formation, are crucial for understanding its stability and reactivity. While experimental thermochemical data for this specific compound are scarce, theoretical calculations using methods like Density Functional Theory (DFT) can provide reliable estimates.

A thermochemical and theoretical study on the parent phenylpyridine isomers provides a valuable reference. umsl.eduacs.orgresearchgate.net For 3-phenylpyridine, the experimental standard molar enthalpy of formation in the gas phase (ΔfH°(g)) at 298.15 K was determined to be 240.9 ± 5.5 kJ·mol-1. umsl.eduacs.org Theoretical calculations at the DFT/B3LYP level showed good agreement with these experimental values. umsl.eduacs.org

A comparative analysis with related methoxy-substituted aromatic compounds suggests that the methoxy group generally imparts a stabilizing effect. nih.gov A DFT study on methoxy-substituted 1,4-dihydropyridine (B1200194) derivatives also highlights the role of the methoxy substituent in influencing the electronic properties and stability of the molecule. bohrium.comresearchgate.net

Table 1: Theoretical Thermochemical Data for Phenylpyridine Isomers

| Compound | Method | Basis Set | Calculated ΔfH°(g) (kJ·mol⁻¹) | Experimental ΔfH°(g) (kJ·mol⁻¹) |

|---|---|---|---|---|

| 2-Phenylpyridine (B120327) | DFT/B3LYP | 6-31G* | 229.3 | 228.3 ± 5.8 umsl.eduacs.org |

| 3-Phenylpyridine | DFT/B3LYP | 6-31G* | 241.6 | 240.9 ± 5.5 umsl.eduacs.org |

This table presents data for the parent phenylpyridine isomers as a reference for understanding the thermochemical properties of this compound. The calculated values are from a study by Ribeiro da Silva et al. and show good agreement with experimental data.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of new compounds and provide a deeper understanding of the relationship between structure and spectroscopic behavior.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose and has been shown to provide results that are in good agreement with experimental data for a wide range of organic molecules, including substituted pyridines. rsc.orgnih.gov The predicted shifts can be correlated with experimental spectra to confirm the molecular structure. For instance, the chemical shift of the protons and carbons in the vicinity of the nitrogen atom and the methoxy group would be particularly sensitive to the electronic environment. Experimental ¹H NMR data for the related 2-methoxypyridine (B126380) shows characteristic shifts for the pyridine ring protons. chemicalbook.com

Similarly, the vibrational frequencies in the IR spectrum of this compound can be calculated using DFT. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. acs.org These predicted spectra can be compared with experimental IR data to identify characteristic vibrational modes, such as the C-O stretching of the methoxy group and the various C-H and C-N vibrations of the aromatic rings. youtube.com

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. chemrxiv.orgchemrxiv.org This method calculates the energies of electronic transitions, which correspond to the absorption maxima in the UV-Vis spectrum. Such calculations can reveal how the methoxy and phenyl substituents influence the electronic structure and the nature of the frontier molecular orbitals (HOMO and LUMO). rsc.org

Table 2: Predicted Spectroscopic Data for a Hypothetical Analysis of this compound

| Spectroscopic Technique | Predicted Data Type | Key Features |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Distinct signals for pyridine and phenyl protons, with downfield shifts for protons near the nitrogen and methoxy group. |

| ¹³C NMR | Chemical Shifts (ppm) | Characteristic signals for the carbon bearing the methoxy group and the carbons of the pyridine and phenyl rings. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | C-O stretching of the methoxy group, C-H stretching and bending modes of the aromatic rings, and pyridine ring vibrations. |

This table is a hypothetical representation of the types of data that would be generated from a computational spectroscopic analysis of this compound.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

The way molecules of this compound pack in the solid state is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.gov By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contacts can be identified.

For a closely related compound, 2-methoxy-4,6-diphenylnicotinonitrile, a detailed Hirshfeld surface analysis revealed the importance of H···H, C···H, and N···H contacts in the crystal packing. nih.gov The study also highlighted the presence of π–π stacking interactions, which are common in aromatic compounds. For this compound, one would expect similar types of interactions to play a significant role. The methoxy group can participate in weak C-H···O hydrogen bonds, further stabilizing the crystal lattice.

Table 3: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Related Methoxy-Phenyl-Pyridine Structures

| Interaction Type | Description | Expected Contribution |

|---|---|---|

| H···H | Contacts between hydrogen atoms | High |

| C···H/H···C | Interactions between carbon and hydrogen atoms | Significant |

| C-H···O | Weak hydrogen bonds involving the methoxy oxygen | Moderate |

This table is based on findings from studies on structurally similar compounds and represents the expected intermolecular interactions for this compound.

Applications in Chemical Sciences

Role as a Synthetic Building Block in the Construction of Complex Organic Molecules

The 2-methoxy-3-phenylpyridine framework is a pivotal intermediate in the assembly of more complex chemical entities. Its synthesis and functionalization are key steps in creating molecules for applications ranging from medicinal chemistry to materials science. A prominent method for constructing this scaffold is the Suzuki-Miyaura cross-coupling reaction. For instance, derivatives such as 2-(3',5'-bistrifluoromethylphenyl)-4-methoxypyridine have been synthesized by coupling a substituted phenylboronic acid with a corresponding chloromethoxypyridine in the presence of a palladium catalyst. koreascience.kr This approach highlights the modular nature of the synthesis, allowing for the introduction of various functional groups on both the phenyl and pyridine (B92270) rings.

The strategic importance of methoxypyridine derivatives as synthetic building blocks is well-established. For example, 4-methoxy-2,3,5-trimethylpyridine (B21643) is a crucial precursor for compounds with gastric-acid inhibiting properties. nih.gov The synthesis of such molecules often involves a multi-step sequence, starting from simpler acyclic precursors to build the pyridine ring, followed by functionalization to introduce the methoxy (B1213986) group and other substituents. nih.gov Similarly, various 2-phenylpyridine (B120327) derivatives are foundational to the creation of compounds with significant biological activity, including insecticides. mdpi.com The synthesis of these complex molecules often relies on linking the phenylpyridine core to other chemical moieties through reactions like nucleophilic substitution and amidation. mdpi.com

The versatility of this structural motif extends to the field of liquid crystals, where 2-methoxypyridine (B126380) cores are incorporated into molecules designed to exhibit specific mesomorphic behaviors. researchgate.net The synthesis of these materials demonstrates the role of the methoxy-phenyl-pyridine unit in influencing the final molecule's physical properties. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from Methoxy-Pyridine Building Blocks

| Starting Building Block | Synthetic Method | Resulting Complex Molecule/Derivative | Application Area | Reference |

| 2-chloro-4-methoxypyridine & 3,5-Bis(trifluoromethyl)-phenylboronic acid | Suzuki Coupling | 2-(3',5'-bistrifluoromethylphenyl)-4-methoxypyridine | Ligand for OLEDs | koreascience.kr |

| Ethyl 3-amino-2-methyl-2-butenoate & Diethyl 2-methylmalonate | Condensation/Multi-step | 4-methoxy-2,3,5-trimethylpyridine | Gastric-acid Inhibitors | nih.gov |

| 2,3-dichloro-5-trifluoromethylpyridine & 4-hydroxyphenylboronic acid | Suzuki Coupling/Amidation | N-phenylbenzamides containing 2-phenylpyridine | Insecticides | mdpi.com |

| p-anisidine, p-chlorobenzaldehyde, & methyl isoeugenol | Povarov Cycloaddition | 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline | Pharmacological Research | mdpi.com |

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring and the potential for C-H activation on the adjacent phenyl ring make this compound and its derivatives excellent candidates for cyclometalating ligands. These ligands form highly stable complexes with transition metals, which are instrumental in both coordination chemistry and catalysis.

Iridium(III) Complexes: Phenylpyridine-type ligands are widely used to create phosphorescent iridium(III) complexes. wikipedia.org The reaction of iridium trichloride (B1173362) with 2-phenylpyridine leads to a chloro-bridged dimer, which can be further reacted to form tris(cyclometalated) complexes like fac-tris(2-phenylpyridinato)iridium(III) (fac-Ir(ppy)₃). wikipedia.orgnih.gov The methoxy group, as a substituent, plays a crucial role in tuning the electronic properties of these complexes. koreascience.kr In the case of fluorinated 2-phenyl-4-methoxypyridine ligands, the electron-donating methoxy group on the pyridyl ring can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which, combined with effects on the Highest Occupied Molecular Orbital (HOMO), increases the energy gap and shifts the emission towards the blue region of the spectrum. koreascience.kr These iridium(III) complexes have been investigated for their potential as antitumor agents and have been shown to accumulate in the lysosomes of cancer cells. nih.gov

Gold(III) Complexes: The synthesis of cyclometalated gold(III) complexes with phenylpyridine ligands can be challenging due to the difficulty of direct C-H activation by gold. nih.gov A common strategy involves the synthesis of an intermediate chloromercury(II) complex, which then undergoes transmetalation to yield the desired gold(III) product. nih.gov An alternative, mercury-free route involves the preparation of orthometalated palladium(II) dimers, which can also be transmetalated to the chlorogold(III) complex. nih.gov These gold(III) complexes have demonstrated significant antiproliferative activity against cancer cells and are known to interact with biological targets such as the enzyme thioredoxin reductase. nih.govresearchgate.net The design of these complexes often involves modifying the phenylpyridine ligand to fine-tune their biological and photophysical properties. nih.govresearchgate.net

Metal complexes featuring phenylpyridine-based ligands have shown promise in catalytic applications. While direct catalysis by this compound itself is not the primary focus, its coordination complexes are active catalysts.

A notable example is the use of rhodium(III) complexes to catalytically mediate the direct auration of 2-phenylpyridine ligands, providing an efficient pathway to gold(III) complexes. nih.gov Certain gold(III) complexes derived from 2-phenylpyridine (2ppy) ligands have themselves been reported to possess catalytic properties, such as in the hydration of alkynes to enols and the photo-oxidation of benzylic amines to imines. researchgate.net Furthermore, specific half-sandwich iridium(III) 2-phenylpyridine complexes have been shown to catalyze the oxidation of the coenzyme nicotinamide-adenine dinucleotide (NADH). nih.gov

Table 2: Catalytic Applications of Phenylpyridine-Metal Complexes

| Metal Complex | Transformation | Catalytic Role | Reference |

| [CpRhCl₂]₂ | Direct auration of 2-phenylpyridines | Mediates C-H activation for Au(III) complex synthesis | nih.gov |

| Gold(III)-2ppy complexes | Hydration of alkynes | Direct catalyst | researchgate.net |

| Gold(III)-2ppy* complexes | Photo-oxidation of benzylic amines | Photocatalyst | researchgate.net |

| [(η⁵-Cp*)Ir(C^N)Cl] | Oxidation of NADH | Direct catalyst | nih.gov |

Materials Science Applications (e.g., Fluorescent Properties, Optoelectronic Applications)

The unique photophysical properties of metal complexes derived from this compound and related ligands make them highly valuable in materials science, particularly for optoelectronic applications like Organic Light Emitting Diodes (OLEDs). wikipedia.org

The fluorescence and phosphorescence of these compounds are central to their utility. The emission color and efficiency of iridium(III) and gold(III) complexes can be systematically tuned by modifying the ligand structure. rsc.org The introduction of a methoxy group onto the pyridine ring of the ligand, for example, has been shown to induce a blue shift in the emission of iridium(III) complexes. koreascience.kr This is attributed to the electronic effect of the methoxy group, which increases the HOMO-LUMO energy gap. koreascience.kr Researchers have successfully synthesized green-emitting iridium(III) complexes and blue-emitting gold(III) complexes by rationally designing the phenylpyridine ligand framework. rsc.orgmq.edu.au For gold(III) complexes, combining electron-withdrawing groups (like fluorine) on the phenyl ring with electron-donating groups on the pyridine ring can lead to high-energy emission and impressive photoluminescent quantum efficiencies, reaching up to 28% in a polymer matrix, which is significant for blue-emitting gold(III) complexes. mq.edu.au

The development of these materials is driven by their potential for use in display and lighting technologies. The high thermal stability of these complexes, often stable up to 280°C, makes them suitable for fabrication into devices via vacuum deposition techniques. mq.edu.au The study of related conjugated polymers, such as poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene] (MDMO-PPV), which is used in polymer light-emitting diodes (PLEDs), further underscores the importance of the methoxy-phenyl structural unit in developing efficient light-emitting materials. researchgate.net

Table 3: Photophysical Properties of Selected Phenylpyridine-Metal Complexes

| Complex Type | Ligand System | Emission Color | Peak Emission (λ_em) | Quantum Yield (Φ) | Application | Reference |

| Iridium(III) | 2-(3',5'-bistrifluoromethylphenyl)-4-methoxypyridine | Blue | 471 nm | 0.88 (solution) | OLEDs | koreascience.kr |

| Iridium(III) | Styrene-modified phenylpyridine | Green | ~520-530 nm | Not specified | OLEDs | rsc.org |

| Gold(III) | Fluorinated phenylpyridine with dimethylamino group | Blue | Not specified | up to 28% (in PMMA) | OLEDs | mq.edu.au |

| Cationic Ir(III) | 2-phenylpyridine and a triazolylpyridine | Blue-shifted | 471 nm (solid) | Not specified | Phosphorescent Materials | researchgate.net |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| fac-Ir(ppy)₃ | facial-tris(2-phenylpyridinato)iridium(III) |

| MDMO-PPV | Poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene] |

| ppy | 2-phenylpyridine |

| NADH | Nicotinamide-adenine dinucleotide |

| OLED | Organic Light Emitting Diode |

| PLED | Polymer Light Emitting Diode |

| PMMA | Poly(methyl methacrylate) |

| Cp* | Pentamethylcyclopentadienyl |

Mechanistic Biological Studies and Structure Activity Relationship Sar

In Vitro Cellular Activity Studies of 2-Methoxy-3-phenylpyridine Derivatives

Derivatives containing methoxy-phenylpyridine and related structures have been investigated for their potential anticancer properties across various cell lines. The presence and position of the methoxy (B1213986) group on the phenyl ring often influence the cytotoxic potency of these compounds. researchgate.net For instance, studies on bicyclic adducts with methoxy-substituted phenyl functionalities have shown that electron-donating groups, such as the 2- and 4-methoxy substituents, can lead to increased cytotoxic activities. researchgate.net

In a study on spautin-1 derivatives, which feature a related chemical scaffold, the introduction of a methoxy group resulted in the most significant reduction in the viability of lung cancer cells when compared to other substitutions. mdpi.com Similarly, research on other methoxy-substituted heterocyclic compounds, like pyrimido[4,5-c]quinolin-1(2H)-ones, has indicated that these derivatives possess enhanced anticancer activity. researchgate.net While specific data for this compound on HepG2, DU145, and MDA-MB-231 cell lines is not detailed in the provided sources, the general principle is that methoxy substitution is a key strategy in enhancing cytotoxicity. For example, a synthetic peptide derivative of rabbit cathelicidin, nrCap18, demonstrated potent, dose-dependent cytotoxicity against the MDA-MB-231 breast cancer cell line, with an IC₅₀ value of approximately 0.29 μg/ml. nih.gov

The methoxy-phenylpyridine scaffold is a component of various molecules designed to inhibit specific enzymes. While direct inhibition data for this compound against Stromelysin-1, Collagenase 3, or Lipoprotein-Associated Phospholipase A2 is not specified, related structures show significant activity against other enzymatic targets.

For example, a series of N-phenyl-3-methoxy-4-pyridinone derivatives were developed as potent antagonists for the H3 receptor, with one compound demonstrating an IC₅₀ value of 0.52 nM. nih.gov In another study, iterative medicinal chemistry efforts on 4-methoxy-3-(piperidin-4-yl)oxy benzamides led to the discovery of ML352, a potent and selective inhibitor of the presynaptic choline (B1196258) transporter (CHT). nih.gov Furthermore, computational and in vitro studies identified that a derivative of jorunnamycin A, featuring a pyridine (B92270) carbonyl group, acts as a potent inhibitor of the MAPK family, specifically targeting ERK1/2 and MEK1 to induce apoptosis in non-small-cell lung cancer. mdpi.com These examples highlight the versatility of the methoxy-pyridine core in designing specific enzyme inhibitors.

Molecular Target Identification and Elucidation of Pathway Modulation

The molecular mechanisms of methoxy-phenylpyridine derivatives often involve interaction with specific biological targets to modulate cellular pathways. For instance, N-phenyl-3-methoxy-4-pyridinone derivatives have been identified as dual-function agents that act as H3 receptor antagonists and also inhibit the self-induced aggregation of Aβ₁₋₄₀/Aβ₁₋₄₂ peptides, a key pathological event in Alzheimer's disease. nih.gov

In the context of cancer, computational and cell-based assays have identified ERK1/2 and MEK1 as molecular targets for certain complex pyridine derivatives. mdpi.com Inhibition of these kinases in the MAPK signaling pathway leads to a decrease in the levels of the anti-apoptotic protein Bcl-2, ultimately mediating cell death through apoptosis. mdpi.com Another area of investigation involves the inhibition of the presynaptic choline transporter (CHT) by 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which represents an important mechanism for modulating cholinergic signaling. nih.gov

Structure-Activity Relationship (SAR) Derivations for Methoxy-Phenylpyridine Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For scaffolds involving methoxy-phenylpyridine, several key SAR trends have been established.

Role of the Methoxy Group : The position and number of methoxy groups are critical in modulating interactions with biological targets. researchgate.net In flavonoids, a methoxy group at the C7 position of ring A was found to enhance anti-inflammatory and neuroprotective activity. nih.gov For certain anticancer agents, electron-donating methoxy groups on a phenyl ring increase cytotoxic potency. researchgate.netmdpi.com

Substituents on the Phenyl Ring : In a series of spautin-1 analogues, replacing a fluorine atom at the para position of the phenyl group with a methoxy group significantly improved activity against lung cancer cells. mdpi.com

Modifications to the Pyridine/Piperidine Ring : For a series of choline transporter inhibitors, SAR exploration around a 3-piperidine substituent and an amide functionality was conducted. nih.gov It was found that benzylic heteroaromatic amide moieties were the most potent, and 3-(piperidin-4-yl)oxy substituents were favored over other alkyl ether changes. nih.gov

The table below summarizes key SAR findings for related scaffolds.

| Scaffold/Series | Key SAR Finding | Biological Activity |

| Methoxy-substituted bicyclo[3.3.1]nonanes | Electron-donating 2- and 4-methoxy groups on the phenyl ring increase cytotoxicity. researchgate.net | Anticancer |

| Spautin-1 Analogues | A methoxy group at the para position of the phenyl group resulted in the strongest reduction in cancer cell viability. mdpi.com | Anticancer |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Benzylic heteroaromatic amides were most potent; 3-(piperidin-4-yl)oxy substituents were favored. nih.gov | Choline Transporter Inhibition |

| Flavonoids | A methoxy group at the C7 position of ring A enhances activity. nih.gov | Anti-inflammatory, Neuroprotective |

Mechanistic Investigations of Bioactivity in Non-Human Models

The bioactivity of methoxy-phenylpyridine derivatives has been explored in various non-human models. In vivo studies in rats were conducted for N-phenyl-3-methoxy-4-pyridinone derivatives designed for Alzheimer's disease. nih.gov One lead compound, 7i, was shown to effectively block (R)-α-methylhistamine-induced dipsogenia and reverse scopolamine-induced learning deficits in rats, confirming its H3 receptor antagonism and cognitive-enhancing potential in a living organism. nih.gov The compound also exhibited desirable pharmacokinetic properties and blood-brain barrier permeability in these models. nih.gov

In vitro mechanistic studies are common for evaluating anticancer potential. The induction of apoptosis in non-small-cell lung cancer cells by a pyridine derivative was confirmed through cell-based assays that measured the suppression of target proteins like ERK1/2 and MEK1 and a subsequent decrease in anti-apoptotic Bcl-2 levels. mdpi.com Furthermore, the insecticidal activity of certain 2-phenylpyridine (B120327) derivatives has been analyzed using a leaf-dipping method against agricultural pests like Mythimna separata, with several compounds showing 100% inhibition at a concentration of 500 mg/L. mdpi.com

Future Research Directions and Perspectives for 2 Methoxy 3 Phenylpyridine

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of 2-Methoxy-3-phenylpyridine has been accomplished, but future research could focus on developing more efficient, sustainable, and versatile methods.

One established route involves the reaction of phenyllithium (B1222949) with 3-methoxypyridine (B1141550), which exclusively yields the 3-methoxy-2-phenylpyridine (B13029439) isomer. researchgate.net However, organolithium reagents can be challenging to handle on a large scale.

A more contemporary and widely used approach is the Suzuki-Miyaura cross-coupling reaction. This method would typically involve coupling a 2-halo-3-methoxypyridine with a phenylboronic acid derivative using a palladium catalyst. evitachem.com Innovations in this area could focus on:

Acidic Suzuki-Miyaura Coupling: To overcome the instability of certain pyridylboronic acids, acidic coupling conditions using arylthianthrenium salts could be explored, a method that has shown to produce 2-pyridylboronic acids with high yields. evitachem.com

Ligand and Catalyst Development: Designing new phosphine (B1218219) ligands or exploring nickel-based catalytic systems could lower catalyst loading, improve reaction times, and expand substrate scope, particularly for sterically hindered coupling partners. evitachem.com

Green Chemistry Approaches: Future syntheses could prioritize the use of greener solvents, such as polyethylene (B3416737) glycol (PEG-400), and recyclable catalysts like RuCl₃·xH₂O, which has been effective in the direct arylation of other heteroarenes. researchgate.net

Another promising avenue is the direct C-H activation/arylation of 3-methoxypyridine. This atom-economical approach avoids the pre-functionalization required for cross-coupling reactions. Research into ruthenium or other transition metal-catalyzed C-H functionalization at the C2 position of the pyridine (B92270) ring could provide a highly efficient and direct pathway to the target molecule. researchgate.net

| Synthetic Method | Reactants | Typical Conditions | Potential Advantages | Areas for Future Research |

| Organolithium Addition | 3-Methoxypyridine, Phenyllithium | Ethereal solvents | High regioselectivity researchgate.net | Improving safety and scalability |

| Suzuki-Miyaura Coupling | 2-Halo-3-methoxypyridine, Phenylboronic acid | Pd or Ni catalyst, base, solvent (e.g., dioxane/water) evitachem.com | High functional group tolerance, high yields evitachem.commdpi.com | Development of more active catalysts, greener reaction media researchgate.net |

| Direct C-H Arylation | 3-Methoxypyridine, Benzene (B151609) source | Transition metal catalyst (e.g., Ru, Pd) | Atom economy, reduced synthetic steps researchgate.net | Improving regioselectivity, catalyst efficiency, and scope |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of this compound is largely unexplored. Future studies should systematically investigate its behavior in various chemical transformations. The molecule possesses several reactive sites: the pyridine ring, the phenyl ring, and the methoxy (B1213986) group.

C-H Functionalization: The phenyl and pyridine rings contain multiple C-H bonds that could be targeted for functionalization. Directed ortho-metalation (DoM) could be used to introduce substituents at the position ortho to the pyridine on the phenyl ring. evitachem.com Furthermore, late-stage C-H activation could install various functional groups at other positions, creating a library of derivatives for screening.

Electrophilic Aromatic Substitution: The phenyl ring could undergo classic electrophilic substitution reactions (nitration, halogenation, acylation), with the pyridine ring acting as a directing group. The electronic effects of the methoxy and phenyl groups on the pyridine ring's susceptibility to substitution should also be quantified.

Demethylation and Nucleophilic Substitution: The methoxy group can be cleaved to yield the corresponding pyridinone, a common scaffold in medicinal chemistry. The resulting hydroxyl group can then be used as a handle for further derivatization.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental work, saving time and resources.

Molecular Electron Density Theory (MEDT): This theory can be used to study potential reactions, such as cycloadditions or reactions with electrophiles, by analyzing the electron density to predict the most probable reaction mechanisms. mdpi.comresearchgate.net

Density Functional Theory (DFT): DFT calculations, for instance using the wb97xd/6-311+G(d,p) level of theory, can be employed to calculate molecular orbitals (HOMO/LUMO energies), predict electronic spectra, and determine stable geometric conformations. mdpi.comresearchgate.net This is crucial for designing molecules with specific electronic properties for applications in materials science.

Predictive Property Optimization: By computationally modeling a series of virtual derivatives (e.g., with different substituents on the phenyl or pyridine ring), researchers can predict how these changes will affect properties like solubility, electronic behavior, and binding affinity to biological targets. This allows for the rational design of new compounds with optimized characteristics before committing to their synthesis.

| Computational Method | Application for this compound | Predicted Outcome |

| Molecular Electron Density Theory (MEDT) | Analysis of reactivity towards dienophiles or electrophiles. | Prediction of reaction pathways and feasibility of chemical transformations. mdpi.com |

| Density Functional Theory (DFT) | Calculation of electronic structure (HOMO/LUMO), vibrational frequencies, and UV-Vis spectra. | Insight into photophysical properties, stability, and spectral characteristics. mdpi.comresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of virtual derivatives with potential biological activity. | Models to predict the biological efficacy of novel analogues. |

| Molecular Docking | Simulating the interaction of the compound with the active site of a protein target. | Identification of potential biological targets and key binding interactions. |

Expanding Applications in Homogeneous and Heterogeneous Catalysis

The 2-phenylpyridine (B120327) scaffold is a well-known bidentate ligand in transition metal catalysis, particularly for iridium and ruthenium. researchgate.netwikipedia.org The introduction of a methoxy group at the 3-position of the pyridine ring in this compound could modulate the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes.

Future research should focus on synthesizing metal complexes of this compound and evaluating their performance in:

Homogeneous Catalysis: Complexes with metals like iridium, ruthenium, and palladium could be tested as catalysts for C-H activation, cross-coupling reactions, and hydrogenation. The methoxy group could influence the stability and reactivity of the catalytic center. evitachem.comresearchgate.net

Photocatalysis: Iridium(III) complexes containing phenylpyridine ligands are renowned for their use in photoredox catalysis. wikipedia.org The specific electronic properties imparted by the methoxy substituent could lead to novel photocatalysts with tailored redox potentials.

Heterogeneous Catalysis: The ligand could be anchored to a solid support, such as a polymer or mesoporous silica, to create a heterogeneous catalyst. This would facilitate catalyst recovery and reuse, which is crucial for industrial applications.

Deepening Mechanistic Understanding of Biological Interactions and Target Validation

Pyridine and biaryl structures are common motifs in bioactive molecules. mdpi.com Derivatives of 2-phenylpyridine have shown promise as insecticides, indicating that this class of compounds can interact with biological systems. mdpi.com

The logical next step for this compound is a systematic investigation into its potential biological activities.

Biological Screening: The compound and a library of its derivatives should be screened against a wide array of biological targets, including enzymes, receptors, and whole organisms (e.g., bacteria, fungi, insect pests).

Target Product Profile (TPP): Before extensive research, a TPP should be defined to outline the ideal characteristics of a potential therapeutic or agrochemical agent, such as desired efficacy, route of administration, and stability. nih.gov

Target Validation: If a biological activity is identified, rigorous target validation studies are essential. semanticscholar.org This involves confirming that the compound's effect is due to its interaction with a specific molecular target. Methods include genetic approaches (like gene knockout) and chemical validation to understand the structure-activity relationship and ensure the compound is suitable for further development. nih.govsemanticscholar.org For example, understanding if the compound acts as an inhibitor, an agonist, or an antagonist is a critical step in validating its biological mechanism.

Exploration of Novel Material Science Applications

2-Phenylpyridine derivatives are cornerstone ligands for phosphorescent materials used in Organic Light Emitting Diodes (OLEDs). wikipedia.org The reaction of 2-phenylpyridine with iridium trichloride (B1173362) leads to cyclometalated complexes that are highly emissive. wikipedia.org

Future research into the material applications of this compound should include:

Synthesis of Emissive Complexes: Iridium(III) and Platinum(II) complexes of this compound should be synthesized. The methoxy group's electron-donating nature is expected to alter the HOMO/LUMO energy levels of the resulting complex, potentially shifting the emission color and improving quantum efficiency. rsc.org

Photophysical Characterization: A thorough investigation of the photophysical properties of these new complexes is required, including measuring their absorption and emission spectra, phosphorescence lifetimes, and thermal stability. rsc.org

Liquid Crystalline Materials: Bent-shaped molecules containing a pyridine core have been shown to exhibit liquid crystalline properties. researchgate.net The non-linear structure of this compound makes it a candidate for designing new mesogens. Research could focus on synthesizing derivatives with long alkyl chains to promote the formation of nematic or columnar liquid crystal phases. researchgate.net These materials could have applications in displays and sensors.

Q & A

Q. What are the recommended safety protocols for handling 2-Methoxy-3-phenylpyridine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves (tested under EN374 standards), chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) when handling powders to avoid inhalation of particulates .

- Engineering Controls: Ensure fume hoods are used for weighing or transferring the compound. Install emergency eyewash stations and hand-washing facilities near the work area .

- Decontamination: Immediately remove contaminated clothing and wash exposed skin with water for 15 minutes. Dispose of contaminated materials as hazardous waste .

- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong acids or oxidizers) .

Q. What synthetic methodologies are commonly employed for the preparation of this compound derivatives?

Methodological Answer:

- Oxidative Cyclization: Hydrazine intermediates can undergo oxidative ring closure using sodium hypochlorite in ethanol at room temperature. This method achieves high yields (~73%) and aligns with green chemistry principles by avoiding toxic reagents like Cr(VI) salts .

- Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling could introduce aryl groups to the pyridine core. Optimize ligand selection (e.g., SPhos) and reaction solvents (e.g., DMF/water mixtures) to enhance regioselectivity .

- Purification: Use column chromatography (silica gel or alumina) to isolate pure products. Confirm purity via HPLC or NMR spectroscopy .